molecular formula C13H18O5 B8264158 Benzyl 8-hydroxy-3,6-dioxaoctanoate

Benzyl 8-hydroxy-3,6-dioxaoctanoate

Cat. No. B8264158
M. Wt: 254.28 g/mol
InChI Key: IAYIMCILBMDHJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl 8-hydroxy-3,6-dioxaoctanoate is a useful research compound. Its molecular formula is C13H18O5 and its molecular weight is 254.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzyl 8-hydroxy-3,6-dioxaoctanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl 8-hydroxy-3,6-dioxaoctanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biocatalysis and Intermediate Synthesis

  • A unique carbonyl reductase, diketoreductase, from Acinetobacter baylyi ATCC 33305 can stereoselectively reduce ethyl-6-(benzyloxy)-3,5-dioxohexanoate to an advanced intermediate for statin drugs. The use of an aqueous-organic biphasic reaction system has made this biocatalyst more practical and valuable, especially in the preparation of 3R,5S-dihydroxy products (Wu, Chen, Liu, & Chen, 2011).

Material Sciences and Polymer Chemistry

  • The in vitro hydrolytic degradation of hydroxyl-functionalized poly(alpha-hydroxy acid)s involves benzyl-ether-protected hydroxyl-functionalized dilactones. These are copolymerized to yield polyesters with hydroxyl functional groups, which have tailored degradation rates making them suitable for biomedical and pharmaceutical applications. The degradation rates are influenced by the hydroxyl density of the polymers (Leemhuis, Kruijtzer, Nostrum, & Hennink, 2007).

Chemistry and Compound Synthesis

Antioxidant Research

  • A series of imino and amino derivatives of 4-hydroxy coumarins, including benzyl amino compounds, have been synthesized and evaluated for their antioxidant potential through different in vitro models. This research indicates the potential of these compounds as inhibitors of lipid peroxidation processes (Vukovic, Sukdolak, Solujic, & Nićiforović, 2010).

Corrosion Inhibition

  • The study of spirocyclopropane derivatives for mild steel protection in HCl highlights the significance of green and environmentally friendly substances in chemistry and technology-related fields. The inhibition properties of these compounds, including benzoyl-6,6-dimethyl-2-(3,4,5-trimethoxyphenyl)-5,7-dioxaspiro [2.5]octane-4,8-dione, have been evaluated using various experimental methods and computational studies, showcasing their effectiveness as corrosion inhibitors (Chafiq, Chaouiki, Lgaz, Salghi, Bhaskar, Marzouki, Bhat, Ali, Khan, & Chung, 2020).

properties

IUPAC Name

benzyl 2-[2-(2-hydroxyethoxy)ethoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O5/c14-6-7-16-8-9-17-11-13(15)18-10-12-4-2-1-3-5-12/h1-5,14H,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAYIMCILBMDHJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)COCCOCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 8-hydroxy-3,6-dioxaoctanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.